diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is an intriguing organosulfur compound known for its complex structure and versatile reactivity. This compound boasts a unique combination of sulfur-containing dithiole and quinoline moieties, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. For example, a common route might start with the synthesis of the 2,2,6-trimethyl-3-thioxoquinoline intermediate, followed by its reaction with a dithiole-4,5-dicarboxylate derivative in the presence of suitable catalysts and solvents. Typical conditions may include elevated temperatures and inert atmospheres to ensure optimal yields.
Industrial Production Methods: Industrial production methods for this compound would likely leverage scalable synthetic routes that are both cost-effective and efficient. Catalytic systems and continuous flow processes could be employed to enhance the production rate and purity of the final product, while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo a variety of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced to form the corresponding dihydro derivative.
Substitution: : Involves nucleophilic or electrophilic substitution at specific positions on the quinoline or dithiole rings.
Common Reagents and Conditions: Common reagents might include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions would vary depending on the desired transformation, but generally, reactions would be carried out in solvents like dichloromethane or toluene under controlled temperatures.
Major Products: The major products formed from these reactions would be dictated by the nature of the reacting species. For instance, oxidation would yield sulfoxides or sulfones, while reduction would result in dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: In the realm of chemistry, this compound serves as a building block for more complex molecular architectures
Biology: In biological research, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has been investigated for its potential as a pharmacophore. Studies suggest it may exhibit biological activity against certain disease targets, making it a candidate for drug development.
Medicine: In medicine, this compound's structural features make it a potential lead compound for the development of new therapeutic agents. Its ability to modulate biological pathways could be harnessed for treating various conditions, although extensive research is required to fully understand its pharmacological profile.
Industry: Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or catalytic systems. Its diverse reactivity profile makes it a versatile component in the synthesis of functionalized materials.
Mechanism of Action
The mechanism by which diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects is largely dependent on its interactions with specific molecular targets. For example, it may act by inhibiting or activating certain enzymes or receptors, modulating signal transduction pathways, or interacting with nucleic acids.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Compared to other quinoline derivatives, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of sulfur-containing groups and its versatile reactivity. While other compounds may share some structural similarities, none possess the exact configuration and functional groups that confer its distinct properties.
List of Similar Compounds:Quinoline: : The parent structure without the dithiole moiety.
2,3-Dihydroquinolin-4(1H)-one: : Lacks the sulfur-containing groups.
Dithiole-4,5-dicarboxylates: : Similar but without the quinoline scaffold.
In sum, this compound is a compound with rich potential for scientific exploration across various fields. With its unique structure and reactivity, it continues to be a focal point for research and development. Hope that gives you a good starting point!
Properties
IUPAC Name |
diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHBAMWWCDALS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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